molecular formula C15H13NO5S B2560588 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 380423-11-0

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2560588
CAS No.: 380423-11-0
M. Wt: 319.33
InChI Key: ZNXJZTSRACTRHY-UHFFFAOYSA-N
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Description

This compound possesses unique properties that make it a valuable tool for studying organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The preparation of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for synthesizing similar compounds include:

    Emulsification Solvent Volatilization: This method involves dissolving the compound in a suitable solvent and then evaporating the solvent to obtain the desired product.

    Spray Drying: This technique involves spraying a solution of the compound into a hot air stream, causing the solvent to evaporate and leaving behind fine particles of the compound.

    Electrospraying: This method uses an electric field to create fine droplets of the compound solution, which then dry to form particles.

    Interfacial Deposition: This technique involves depositing the compound at the interface of two immiscible solvents, leading to the formation of the desired product.

Chemical Reactions Analysis

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Scientific Research Applications

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to interact with various enzymes and receptors, modulating their activities and leading to specific biological effects . The compound may also influence cellular signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:

    [2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 3-methylthiophene-2-carboxylate: This compound has similar structural features but includes difluoro substitutions, which may alter its chemical and biological properties.

    tert-Butyl carbamate: This compound is used in similar synthetic applications and has comparable reactivity, but differs in its functional groups and overall structure.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-9-4-5-22-14(9)15(18)19-7-13(17)16-10-2-3-11-12(6-10)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXJZTSRACTRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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